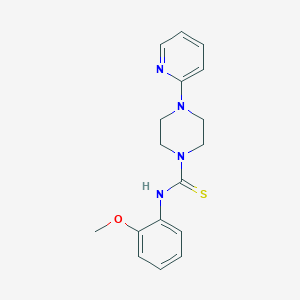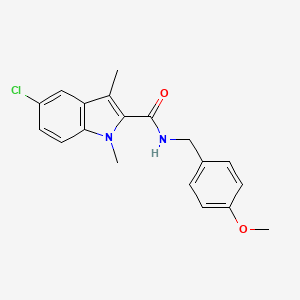
3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a carbothioamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions using appropriate alkyl halides and Grignard reagents.
Formation of the Carbothioamide Moiety: The carbothioamide group can be introduced through the reaction of the piperidine derivative with thiocarbamoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and microwave irradiation techniques to enhance yield and efficiency . These methods allow for the large-scale synthesis of the compound with high purity and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbothioamide moiety can be reduced to form corresponding amines.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide: Similar structure but with a hydroxyl group at a different position.
N-(2-Phenylethyl)piperidine-1-carbothioamide: Lacks the hydroxyl group, leading to different chemical properties.
Uniqueness: 3-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is unique due to the presence of both the hydroxyl and carbothioamide groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
3-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C14H20N2OS/c17-13-7-4-10-16(11-13)14(18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18) |
InChI Key |
YYDJQTLOQMXWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=S)NCCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862494.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10862502.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B10862504.png)
![ethyl 1-[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-3-carboxylate](/img/structure/B10862508.png)
![N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862510.png)
![2-chloro-N-{[2-oxo-3-(trifluoromethyl)hexahydro-2H-cyclopenta[b]furan-3-yl]carbamoyl}benzenesulfonamide](/img/structure/B10862525.png)
![4-(6-methylpyridin-2-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B10862529.png)
![2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide](/img/structure/B10862534.png)
![3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10862539.png)
![N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide](/img/structure/B10862556.png)
![1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B10862565.png)
![6-chloro-3-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10862574.png)
